FRAX486

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FRAX486は、p21活性化キナーゼ(PAK)の強力な阻害剤であり、特にPAK1、PAK2、およびPAK3を標的としています。これらのキナーゼは、細胞骨格の再編成、細胞運動性、および生存を含むさまざまな細胞プロセスに関与しています。

準備方法

合成経路と反応条件

FRAX486の合成は、ピリド[2,3-d]ピリミジン-7(8H)-オン構造の調製から始まる複数の段階を伴います。重要なステップには、次のものがあります。

ピリド[2,3-d]ピリミジン-7(8H)-オンコアの形成: これは、適切な前駆体の環化を制御された条件下で行うことから始まります。

置換反応: 2,4-ジクロロフェニル基と3-フルオロ-4-(1-ピペラジニル)フェニル基の導入は、求核置換反応によって行われます。

工業的生産方法

This compoundの工業的生産は、高収率と高純度を実現するための合成経路の最適化を伴う可能性が高いです。これには、次のことが含まれます。

反応条件のスケールアップ: 反応をより大きな規模で行う際に、製品の品質が損なわれないようにします。

精製プロセス: 再結晶、クロマトグラフィー、その他の精製方法などの技術を使用して、高純度のthis compoundを得ます。

化学反応の分析

Inhibition of PAK2 Kinase Activity

FRAX486 selectively targets PAK2, disrupting its phosphorylation capacity. This inhibition reduces phosphorylation of downstream substrates like syntaxin 17 (STX17), a SNARE protein critical for autophagosome-lysosome fusion . Key findings include:

- Mechanism : Competitive binding to PAK2’s ATP-binding domain, preventing kinase activation.

- Consequence : Dephosphorylation of STX17 increases its ubiquitination (Fig. 4h ), promoting proteasomal degradation via the ubiquitin-proteasome pathway.

Autophagy Disruption via STX17 Degradation

This compound-induced PAK2 inhibition triggers a cascade of molecular events:

This pathway elevates LC3-II and p62 levels, confirming autophagy inhibition .

Interaction with ABCB1 Transporter

This compound reverses multidrug resistance by binding to the ABCB1 efflux pump :

Binding Interactions

- Hydrophobic interactions : Phe303, Ile306, Tyr310, Phe728, Met949 .

- Hydrogen bonds : Tyr307 (2.8 Å), Gln725 (3.1 Å), Gln990 (2.9 Å) .

| Parameter | Value |

|---|---|

| Docking affinity | -9.939 kcal/mol |

| Key stabilizing residues | Tyr307, Gln725, Gln990 |

This interaction inhibits ABCB1-mediated drug efflux, increasing intracellular doxorubicin accumulation by 2.1-fold in resistant cells .

Cytoskeletal Effects via Actin Filament Modulation

In prostate stromal cells (WPMY-1), this compound induces:

- Actin filament degeneration : Dose-dependent (1–10 μM) disassembly of F-actin within 24 hours .

- Mechanism : PAK2 inhibition disrupts cofilin phosphorylation, increasing cofilin activity and actin depolymerization .

Proteomic Impact on Autophagy Markers

Treatment with 1 μM this compound alters key autophagy-related proteins:

| Protein | Change | Significance |

|---|---|---|

| p62/SQSTM1 | ↑ 3.5-fold | Autophagic flux inhibition |

| LC3-II | ↑ 2.8-fold | Accumulation of autophagosomes |

| LAMP1 | ↓ 40% | Reduced lysosomal fusion |

Structural Determinants of Activity

This compound’s efficacy relies on:

- Chlorine substituent : Enhances binding to PAK2’s hydrophobic pocket .

- Piperazine ring : Facilitates hydrogen bonding with kinase domain residues .

These reactions position this compound as a promising therapeutic agent for triple-negative breast cancer and multidrug-resistant malignancies. Its dual roles in kinase inhibition and transporter modulation highlight its versatility in targeting complex biochemical pathways.

科学的研究の応用

FRAX486 has a wide range of scientific research applications, including:

作用機序

FRAX486は、p21活性化キナーゼ(PAK)、特にPAK1、PAK2、およびPAK3を阻害することによってその効果を発揮します。これらのキナーゼは、次のものを含むさまざまな細胞プロセスにおいて重要な役割を果たしています。

細胞骨格の再編成: PAKは、アクチン細胞骨格のダイナミクスを調節し、細胞の形状と運動性を影響を与えます。

細胞生存: PAKは、細胞生存と増殖を促進するシグナル伝達経路に関与しています。

類似の化合物との比較

類似の化合物

FRAX597: 類似の特性を持つ別のPAK阻害剤ですが、特異性と効力は異なります。

This compoundの独自性

This compoundは、PAK1、PAK2、およびPAK3に対する高い特異性により、これらのキナーゼがさまざまな細胞プロセスにおいて果たす特定の役割を研究するための貴重なツールとなっています。血脳関門を通過する能力と経口バイオアベイラビリティは、治療への応用の可能性をさらに高めています。 .

類似化合物との比較

Similar Compounds

FRAX597: Another PAK inhibitor with similar properties but different specificity and potency.

Ripretinib: A kinase inhibitor that targets multiple kinases, including PAKs, but has a broader spectrum of activity.

Uniqueness of FRAX486

This compound is unique due to its high specificity for PAK1, PAK2, and PAK3, making it a valuable tool for studying the specific roles of these kinases in various cellular processes. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its potential for therapeutic applications .

生物活性

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), particularly PAK2, and has emerged as a significant compound in various biological studies due to its diverse effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various disease models.

Overview of this compound

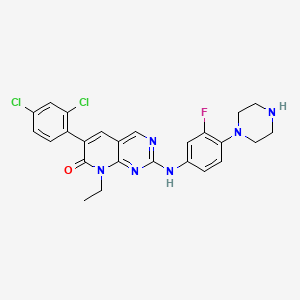

- Chemical Structure :

- Chemical Name: 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

- Purity: ≥98%

- Inhibition Potency :

Neurobehavioral Effects

This compound has been shown to rescue neurobehavioral and metabolic deficits in mouse models. In a study involving Cdkl5-knockout mice, treatment with this compound led to:

- Neuronal Maturation : Restoration of abnormal neuronal maturation and increased PSD95-positive puncta.

- Behavioral Improvements : Normalization of hyperactivity and fear learning defects .

- Oxidative Stress Reduction : Decreased reactive oxygen species levels in the blood .

Cancer Therapeutics

This compound also exhibits significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC):

- Autophagy Inhibition : It inhibits autophagy by targeting PAK2, leading to the degradation of STX17, which is critical for autophagosome-lysosome fusion. This results in increased levels of E-cadherin and decreased migration and metastasis of TNBC cells .

| Mechanism | Effect |

|---|---|

| Autophagy Inhibition | Decreased TNBC cell migration |

| E-cadherin Regulation | Upregulation enhances epithelial characteristics |

Multidrug Resistance Reversal

This compound has been found to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells:

- ATPase Activity Inhibition : It suppresses ABCB1 ATPase activity by up to 60.5%, leading to increased intracellular concentrations of doxorubicin in resistant cell lines .

| Parameter | Result |

|---|---|

| Maximum Inhibition Level | 60.5% at 10 μM |

| IC50 for ATPase Activity | 0.02 μM |

Fragile X Syndrome Model

In studies involving Fmr1 knockout mice (a model for Fragile X syndrome), this compound treatment ameliorated autism-like behaviors and improved dendritic spine morphology:

- Behavioral Assessment : Significant improvements were noted in social interaction tests.

- Neuroanatomical Changes : Enhanced dendritic spine density was observed post-treatment, indicating neuroprotective effects .

CDKL5 Deficiency Disorder

In another model, Cdkl5-deficient mice treated with this compound displayed:

特性

IUPAC Name |

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFOIHIUYFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。